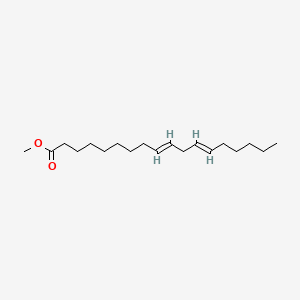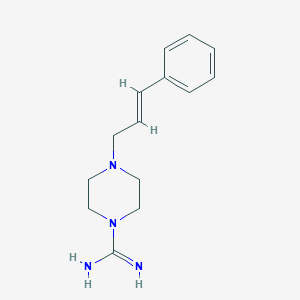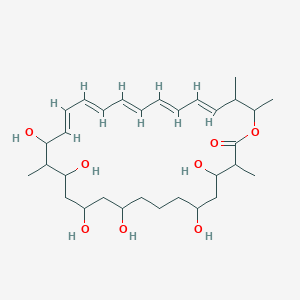
Methyl linolelaidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl linolelaidate, also known as linolelaidic acid methyl ester, is an organic compound with the molecular formula C19H34O2. It is a methyl ester derivative of linolelaidic acid, which is a trans isomer of linoleic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Methyl linolelaidate is typically synthesized through the esterification of linolelaidic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Linolelaidic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its structure. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of methyl stearate.
Substitution: Formation of amides or esters with different alkyl groups.
科学研究应用
Methyl linolelaidate is widely used in scientific research due to its role as a model compound for studying lipid oxidation and metabolism. It is used in:
Chemistry: As a standard for gas chromatography and mass spectrometry analysis of fatty acid methyl esters.
Biology: To study the metabolic pathways of trans fatty acids in biological systems.
Medicine: In research related to the effects of trans fatty acids on human health, particularly in the context of cardiovascular diseases.
Industry: As a component in the formulation of biodiesel and other bio-based products.
作用机制
The mechanism by which methyl linolelaidate exerts its effects is primarily through its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also undergo oxidation to form reactive oxygen species, which can have various biological effects, including oxidative stress and inflammation.
相似化合物的比较
Methyl linoleate: The cis isomer of methyl linolelaidate, which has different physical and chemical properties due to the cis configuration of its double bonds.
Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond, used as a standard in lipid analysis.
Methyl stearate: A saturated fatty acid methyl ester, used as a reference compound in various analytical techniques.
Uniqueness: this compound is unique due to its trans configuration, which imparts different physical properties compared to its cis counterpart, methyl linoleate. This trans configuration makes it a valuable compound for studying the effects of trans fatty acids in biological systems and their impact on health.
属性
CAS 编号 |
2462-85-3 |
|---|---|
分子式 |
C19H34O2 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
methyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |
InChI 键 |
WTTJVINHCBCLGX-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
沸点 |
373.00 to 374.00 °C. @ 760.00 mm Hg |
熔点 |
-35 °C |
Key on ui other cas no. |
2566-97-4 11068-03-4 112-63-0 2462-85-3 |
物理描述 |
Liquid |
相关CAS编号 |
19680-96-7 |
同义词 |
9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-N-[(2S)-1-[[(E,3S)-4-[(2S,3R)-2-amino-3-hydroxybutanoyl]-4-[(3S,8S)-6-[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-2,5,10-trimethyl-3-(methylamino)-8-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-4,7-dioxoundec-10-en-5-yl]-3-formyl-7-hydroxy-8-methyl-1,6-bis(methylamino)-2,5-dioxododec-10-en-3-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1232961.png)



![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)
